1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene
Overview
Description
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a chemical compound with the empirical formula C7H5ClFNO3 . It is used as a pharmaceutical intermediate . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cc(c(F)cc1Cl)N+=O
. The InChI code for the compound is 1S/C7H5ClFNO3/c1-13-7-3-6 (10 (11)12)5 (9)2-4 (7)8/h2-3H,1H3
. Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 205.57 . The compound is stored in a dry, room temperature environment .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is involved in various chemical synthesis and reaction mechanism studies. The compound is used to study the effects of meta-substitution, especially in reactions involving nucleophiles like methoxide anion, leading to insights into SNAr (nucleophilic aromatic substitution) processes. This research aids in understanding charge control in such reactions, highlighting the importance of the compound in studying orbital-controlled processes and loosely bonded transition states (Cervera, Marquet, & Martin, 1996).
Density Functional Theory (DFT) Studies
This compound is also pivotal in computational studies. For instance, it's used in Density Functional Theory (DFT) studies to understand the internal rotational barriers of aromatic nitro compounds. Such studies involve calculating molecular geometries and barriers, offering insights into the deformations of phenyl rings and distortions of nitro groups, which are crucial for understanding molecular dynamics and reactivity (Chen & Chieh, 2002).
Synthesis of Nitrogenous Heterocycles
The compound serves as a building block in the synthesis of various nitrogenous heterocycles. Its reactivity and structural properties make it suitable for use in heterocyclic oriented synthesis (HOS), leading to the production of diverse nitrogenous cycles. This showcases its utility in the synthesis of complex molecular structures, contributing to the development of new materials and potentially active pharmaceutical ingredients (Křupková, Funk, Soural, & Hlaváč, 2013).
Material Science and Sensing Applications
In material science and sensing, this compound-related compounds are used for developing quantum dots and nanocomposites. These materials are crucial for detecting trace amounts of nitroaromatic compounds, indicating the compound's relevance in creating sensitive materials for security, environmental monitoring, and forensic applications (Algarra, Campos, Miranda, & da Silva, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene, like other nitrobenzene derivatives, likely undergoes electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with its target, generating a positively charged intermediate . This intermediate can then bond to a nucleophile, leading to a substitution or addition product .
Biochemical Pathways
It is known that benzylic halides, which are structurally similar to this compound, can react via sn1 or sn2 pathways . These reactions involve the formation of a resonance-stabilized carbocation .
Pharmacokinetics
The compound’s molecular weight (20557 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The compound’s potential to undergo electrophilic aromatic substitution and interact with various enzymes and receptors suggests that it may induce a range of biochemical changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions (sealed in dry, room temperature) . Additionally, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances in the body.
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPAPBZBCFJNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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